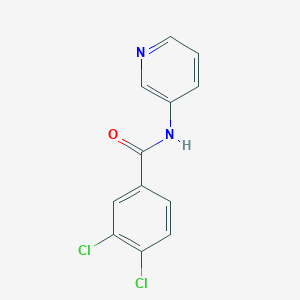

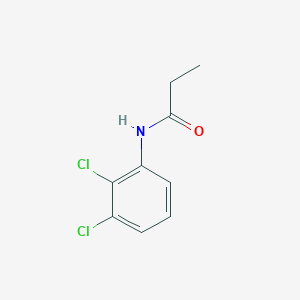

N-(2,3-dichlorophenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,3-dichlorophenyl)propanamide, also known as dichlorpropamide, is a chemical compound that belongs to the class of sulfonylurea drugs. It was first synthesized in the 1950s and has since been used in the treatment of type 2 diabetes. The compound works by stimulating the release of insulin from the pancreas, which in turn lowers blood glucose levels. In recent years, there has been increasing interest in the scientific research applications of dichlorpropamide.

Mecanismo De Acción

The mechanism of action of N-(2,3-dichlorophenyl)propanamidemide is based on its ability to stimulate insulin secretion from pancreatic beta cells. The compound binds to the sulfonylurea receptor (SUR) on the beta cell membrane, which in turn closes the ATP-sensitive potassium channel (KATP). This closure leads to depolarization of the cell membrane and the opening of voltage-gated calcium channels. The influx of calcium triggers the exocytosis of insulin-containing granules from the beta cell into the bloodstream. The net effect of this process is a reduction in blood glucose levels.

Efectos Bioquímicos Y Fisiológicos

Dichlorpropamide has several biochemical and physiological effects on the body. The compound stimulates insulin secretion from pancreatic beta cells, which leads to a reduction in blood glucose levels. This effect is most pronounced in individuals with type 2 diabetes, who have impaired insulin secretion and glucose metabolism. In addition to its effects on glucose metabolism, N-(2,3-dichlorophenyl)propanamidemide has been shown to have anti-inflammatory and antioxidant properties. These effects are thought to be related to the compound's ability to modulate the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation and oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dichlorpropamide has several advantages for use in lab experiments. The compound is readily available and relatively inexpensive, making it an attractive option for researchers on a budget. In addition, N-(2,3-dichlorophenyl)propanamidemide has a well-established mechanism of action and has been extensively studied in vitro and in vivo. This makes it a useful tool for investigating the regulation of insulin secretion and glucose metabolism.

However, there are also some limitations to the use of N-(2,3-dichlorophenyl)propanamidemide in lab experiments. One of the main limitations is its specificity for the sulfonylurea receptor (SUR). While this specificity is useful for studying the role of SUR in insulin secretion, it also limits the compound's utility for investigating other aspects of glucose metabolism. In addition, N-(2,3-dichlorophenyl)propanamidemide has been shown to have off-target effects on other ion channels, which can complicate interpretation of experimental results.

Direcciones Futuras

There are several future directions for N-(2,3-dichlorophenyl)propanamidemide research. One area of interest is the development of more selective SUR agonists that can be used to study the role of specific SUR isoforms in insulin secretion. Another area of interest is the investigation of N-(2,3-dichlorophenyl)propanamidemide's anti-inflammatory and antioxidant effects. These effects may have therapeutic potential in the treatment of conditions such as type 2 diabetes and cardiovascular disease. Finally, there is growing interest in the use of N-(2,3-dichlorophenyl)propanamidemide as a tool for investigating the role of ion channels in other physiological processes, such as neuronal signaling and muscle contraction.

Métodos De Síntesis

Dichlorpropamide can be synthesized through a multi-step process starting with 2,3-dichlorophenol. The first step involves the conversion of the phenol to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with propanolamine to form the amide. The resulting product is then purified through recrystallization to yield pure N-(2,3-dichlorophenyl)propanamidemide. The synthesis method is well-established and has been used in the production of N-(2,3-dichlorophenyl)propanamidemide for many years.

Aplicaciones Científicas De Investigación

Dichlorpropamide has been used extensively in scientific research to study the mechanisms of insulin secretion and glucose metabolism. One of the main applications of N-(2,3-dichlorophenyl)propanamidemide is in the study of the sulfonylurea receptor (SUR) on pancreatic beta cells. SUR is a key component of the ATP-sensitive potassium channel (KATP), which regulates insulin secretion. Dichlorpropamide has been shown to bind to SUR and stimulate insulin secretion by closing the KATP channel. This mechanism has been studied extensively in vitro and in vivo, and has contributed significantly to our understanding of the regulation of insulin secretion.

Propiedades

Número CAS |

26320-47-8 |

|---|---|

Nombre del producto |

N-(2,3-dichlorophenyl)propanamide |

Fórmula molecular |

C9H9Cl2NO |

Peso molecular |

218.08 g/mol |

Nombre IUPAC |

N-(2,3-dichlorophenyl)propanamide |

InChI |

InChI=1S/C9H9Cl2NO/c1-2-8(13)12-7-5-3-4-6(10)9(7)11/h3-5H,2H2,1H3,(H,12,13) |

Clave InChI |

HYUVDTLWUUSQLJ-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=C(C(=CC=C1)Cl)Cl |

SMILES canónico |

CCC(=O)NC1=C(C(=CC=C1)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)